Cas no 1805005-83-7 (5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine)

5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine is a multifunctional pyridine derivative characterized by its unique substitution pattern, including aminomethyl, difluoromethyl, and dihydroxy groups. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structural features, which may enhance binding affinity and metabolic stability. The presence of both amino and hydroxyl groups offers versatility for further functionalization, while the difluoromethyl group can influence electronic properties and lipophilicity. Its well-defined molecular structure makes it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and reactivity profile support its use in rigorous synthetic applications.
5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine structure
1805005-83-7 structure
Product Name:5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine
CAS No:1805005-83-7
MF:C7H8F2N2O2
MW:190.147428512573
CID:4917853
Update Time:2025-06-09

5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine
    • Inchi: 1S/C7H8F2N2O2/c8-7(9)4-6(13)5(12)3(1-10)2-11-4/h2,7,13H,1,10H2,(H,11,12)
    • InChI Key: DQSQGVSGIGRDSE-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(C(CN)=CN1)=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 297
  • XLogP3: 0
  • Topological Polar Surface Area: 75.4

5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024004489-250mg
5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine
1805005-83-7 97%
250mg
$686.80 2022-04-01
Alichem
A024004489-500mg
5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine
1805005-83-7 97%
500mg
$1,078.00 2022-04-01
Alichem
A024004489-1g
5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine
1805005-83-7 97%
1g
$1,646.40 2022-04-01

Additional information on 5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine

Recent Advances in the Study of 5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine (CAS: 1805005-83-7)

The compound 5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine (CAS: 1805005-83-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors targeting neurodegenerative diseases and metabolic disorders. This heterocyclic pyridine derivative exhibits unique structural features, including the difluoromethyl group which enhances metabolic stability and the aminomethyl moiety that allows for versatile derivatization. Recent studies have focused on its potential as a lead compound for the inhibition of key enzymes involved in dopamine metabolism and reactive oxygen species (ROS) generation.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated that this compound shows remarkable selectivity for catechol-O-methyltransferase (COMT) inhibition, with an IC50 of 42 nM, while maintaining minimal activity against related methyltransferases. The researchers utilized X-ray crystallography to reveal that the difluoromethyl group forms critical hydrogen bonds with the enzyme's active site, while the 3,4-dihydroxy configuration mimics the natural catechol substrate. This structural insight has opened new avenues for designing next-generation COMT inhibitors with improved blood-brain barrier penetration.

In parallel research, the compound's potential as a metal-chelating agent has been explored for neurodegenerative disease applications. A recent ACS Chemical Neuroscience publication (2024, 15(2): 789-802) reported that 5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine exhibits dual functionality: it not only chelates redox-active metals like iron and copper but also scavenges hydroxyl radicals with an ORAC value of 3.8 μmol TE/μmol. This multifunctional activity positions it as a potential neuroprotective agent, particularly for conditions involving metal dyshomeostasis such as Parkinson's and Alzheimer's diseases.

From a synthetic chemistry perspective, novel routes for the large-scale production of this compound have been developed. A 2023 Organic Process Research & Development paper (27(4): 645-653) described an optimized five-step synthesis starting from commercially available 2,3-dimethoxypyridine, achieving an overall yield of 38% with >99% purity. The key improvement involved a regioselective difluoromethylation using Selectfluor under mild conditions, followed by a innovative deprotection strategy that preserved the sensitive dihydroxy groups.

Current challenges in the development of this compound class include improving pharmacokinetic properties, particularly oral bioavailability, which currently stands at approximately 22% in rodent models due to extensive first-pass metabolism. Several pharmaceutical companies have initiated structure-activity relationship (SAR) studies to address this limitation, with early results suggesting that N-acylation of the aminomethyl group can significantly enhance metabolic stability without compromising target engagement.

Looking forward, 5-(Aminomethyl)-2-(difluoromethyl)-3,4-dihydroxypyridine represents a versatile scaffold with applications extending beyond its current neurological focus. Recent computational studies predict potential activity against bacterial iron acquisition systems, suggesting possible applications in antimicrobial development. As research progresses, this compound will likely continue to attract significant attention from both academic and industrial researchers in the chemical biology and pharmaceutical fields.

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